![molecular formula C14H14N2O3S2 B5758942 ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of thiazolo[3,2-a]pyrimidine derivatives, as well as related thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds often exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, making them valuable targets for chemical synthesis and study.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates involves transforming methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea into the desired products through several reaction steps (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques, including X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. For example, the structure of synthesized compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate is confirmed based on its elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized through reactions involving ethyl acetoacetate, aldehydes, and thiourea, showcasing the chemical versatility of these compounds (Darehkordi & Ghazi, 2015).
Future Directions
The future directions in the research of this compound could involve exploring its potential biological activities and developing new synthetic methods. Given the wide range of activities exhibited by similar compounds, there is potential for this compound to be used in the development of new medicines .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The proposed reaction mechanism for similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, leading to the formation of an intermediate product . This intermediate then undergoes a [3,3]-Claisen rearrangement .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown significant cytotoxicity against various cancer cell lines , suggesting that this compound may also have potent cytotoxic effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions .
properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12(18)11-7(2)8(3)21-13(11)16(9)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYILUKUQNGSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC(=O)C3=C(N12)SC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.